molecular formula C9H6ClNO3 B12117468 5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one

5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12117468
M. Wt: 211.60 g/mol
InChI Key: FJOBFZIPMZRGSB-UHFFFAOYSA-N
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Description

5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroacetyl)benzo[d]oxazole
  • 5-(2-bromoacetyl)benzo[d]oxazol-2(3H)-one
  • 5-(2-fluoroacetyl)benzo[d]oxazol-2(3H)-one

Uniqueness

5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially more potent in biological applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H6ClNO3/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4H2,(H,11,13)

InChI Key

FJOBFZIPMZRGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCl)NC(=O)O2

Origin of Product

United States

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